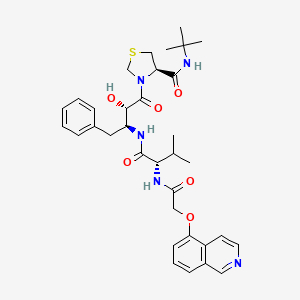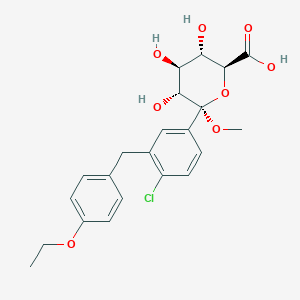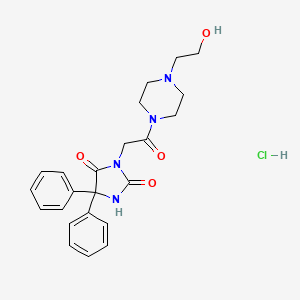
Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydantoin core substituted with diphenyl and piperazinyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride typically involves multiple steps. The initial step often includes the formation of the hydantoin core through the reaction of urea with an aldehyde or ketone. Subsequent steps involve the introduction of diphenyl and piperazinyl groups through nucleophilic substitution reactions. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted hydantoins, oxides, and reduced derivatives. These products often retain the core structure of the original compound while exhibiting modified chemical properties.
Scientific Research Applications
Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction often leads to the inhibition or activation of biochemical pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Hydantoin, 5,5-dimethyl-: A simpler hydantoin derivative with different substituents.
5,5-Diphenylhydantoin: Lacks the piperazinyl group, resulting in different chemical properties.
Uniqueness
Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride is unique due to the presence of both diphenyl and piperazinyl groups. These functional groups confer distinct chemical reactivity and biological activity, making the compound valuable for various applications.
Properties
CAS No. |
92084-90-7 |
|---|---|
Molecular Formula |
C23H27ClN4O4 |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C23H26N4O4.ClH/c28-16-15-25-11-13-26(14-12-25)20(29)17-27-21(30)23(24-22(27)31,18-7-3-1-4-8-18)19-9-5-2-6-10-19;/h1-10,28H,11-17H2,(H,24,31);1H |
InChI Key |
SPSSNIFZORZVEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


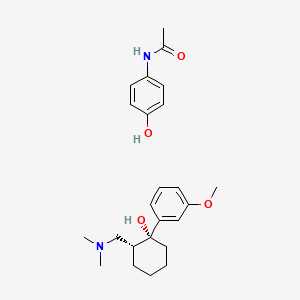

![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)
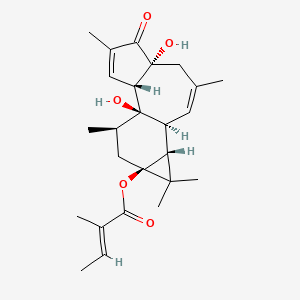
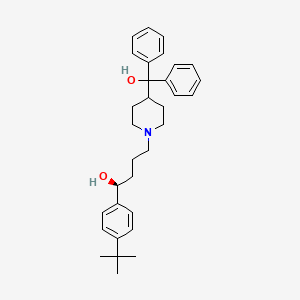

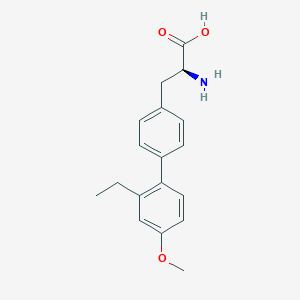

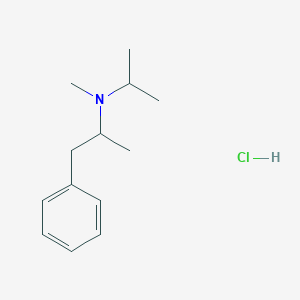
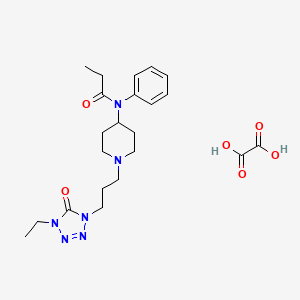
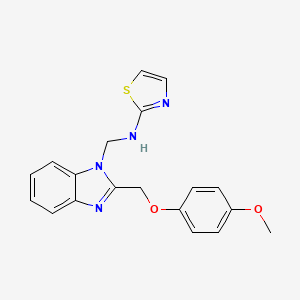
![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
